molecular formula C9H10FNO3 B1446434 6-Fluoro-5-isopropoxynicotinic acid CAS No. 1414870-56-6

6-Fluoro-5-isopropoxynicotinic acid

Cat. No.: B1446434
CAS No.: 1414870-56-6
M. Wt: 199.18 g/mol
InChI Key: IRGTVBKHERVLCJ-UHFFFAOYSA-N
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Description

6-Fluoro-5-isopropoxynicotinic acid is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 6th position and an isopropoxy group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-isopropoxynicotinic acid typically involves the introduction of the fluorine and isopropoxy groups onto the nicotinic acid scaffold. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst efficiency, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-isopropoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed:

Scientific Research Applications

6-Fluoro-5-isopropoxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-isopropoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and van der Waals interactions. The isopropoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxynicotinic acid
  • 6-Fluoro-3-methoxynicotinic acid
  • 5-Isopropoxy-2-nitrobenzoic acid

Comparison: 6-Fluoro-5-isopropoxynicotinic acid is unique due to the specific positioning of the fluorine and isopropoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

IUPAC Name

6-fluoro-5-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-5(2)14-7-3-6(9(12)13)4-11-8(7)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGTVBKHERVLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204107
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-56-6
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-fluoro-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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